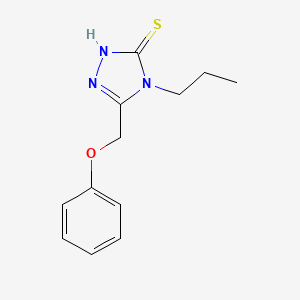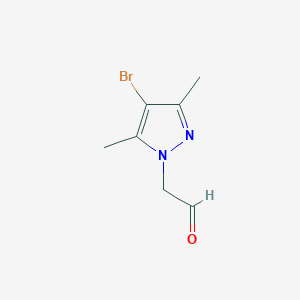![molecular formula C12H15N3O B1327105 N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine CAS No. 1142210-88-5](/img/structure/B1327105.png)
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
説明
“N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the N-methyl group suggests that it is a derivative of an amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the N-methyl group. The oxadiazole ring is a planar, aromatic ring, which could contribute to the compound’s stability . The N-methyl group could potentially influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxadiazole ring could influence the compound’s electronic properties, while the N-methyl group could affect its polarity and solubility .科学的研究の応用
Organic Synthesis and Reaction Mechanisms:
- Jäger et al. (2002) explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. Their research focused on the formation of tertiary amines and the ring fission of the oxadiazole system, which could be crucial for developing novel synthetic pathways in organic chemistry (Jäger et al., 2002).
Antimicrobial and Anticancer Applications:
- Tien et al. (2016) studied derivatives of 2-Methylbenzimidazole containing 1,3,4-Oxadiazole for their antimicrobial activity. Their research offers insights into the potential use of these compounds in combating bacterial, mold, and yeast infections (Tien et al., 2016).
- Ravinaik et al. (2021) evaluated the anticancer activity of substituted benzamides containing the 1,3,4-oxadiazole structure. They found some compounds with significant anticancer activity, highlighting the potential of these derivatives in cancer therapy (Ravinaik et al., 2021).
Material Science and Liquid Crystalline Properties:
- Ali and Tomi (2018) synthesized and characterized non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives, investigating their mesomorphic properties. Their work contributes to the understanding of liquid crystalline behaviors, relevant in the field of material science (Ali & Tomi, 2018).
Chemosensors and Analytical Chemistry:
- Ma et al. (2013) developed novel anion sensors containing 1,3,4-oxadiazole groups. These sensors show promise for detecting fluoride ions, which could have important applications in environmental monitoring and analytical chemistry (Ma et al., 2013).
作用機序
Target of Action
The primary target of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is the human trace amine associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of neurotransmission in the brain .
Mode of Action
This compound: acts as an agonist to the TAAR1 receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of the TAAR1 receptor by This compound , a cascade of intracellular events is triggered . These events can lead to changes in the levels of various neurotransmitters in the brain, affecting mood, cognition, and behavior .
Pharmacokinetics
The pharmacokinetics of This compound Its structural similarity to other phenethylamine derivatives suggests that it may have similar absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
The activation of the TAAR1 receptor by This compound can lead to a variety of molecular and cellular effects . These effects can include changes in neuronal firing rates, alterations in neurotransmitter release, and modulation of synaptic plasticity .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its pharmacokinetics and pharmacodynamics . Additionally, individual genetic variations can influence how a person responds to the compound .
Safety and Hazards
将来の方向性
The study of oxadiazole derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. Future research on “N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” could involve exploring its potential biological activities and optimizing its structure for specific applications .
生化学分析
Biochemical Properties
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of monoamine oxidase, resulting in increased levels of monoamines in the system. Additionally, this compound may interact with trace amine-associated receptors, which are involved in modulating neurotransmitter release .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate trace amine-associated receptor 1, leading to changes in intracellular signaling cascades . This activation can result in altered gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . Additionally, it interacts with trace amine-associated receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biochemical properties . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmitter release and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in its metabolism . The compound undergoes enzymatic degradation, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence metabolic flux and alter the levels of specific metabolites in the system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can interact with intracellular proteins and accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical effects.
特性
IUPAC Name |
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNRUKWVODFXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188051 | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-88-5 | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327063.png)
